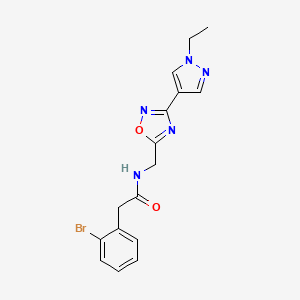![molecular formula C20H31N5O2 B2588081 4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-67-1](/img/structure/B2588081.png)
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione, commonly known as roscovitine, is a purine derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. Roscovitine is a selective inhibitor of cyclin-dependent kinases (CDKs) and has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
A study detailed the synthesis of 7,8-polymethylenehypoxanthines, leading to compounds with potential for antiviral and antihypertensive activities. This synthesis route illustrates the chemical versatility and the foundation for further modification and exploration of biological activities related to the specified compound (Nilov et al., 1995).
Biological Evaluation and Potential Applications
Another research focus involves the synthesis and evaluation of derivatives for potential antidepressant agents, highlighting the significance of structural analogs in the development of new therapeutic options. This includes the study of serotonin receptor affinity and phosphodiesterase inhibitor activity, providing a base for understanding the biochemical and pharmacological relevance of such compounds (Zagórska et al., 2016).
Antimicrobial and Enzyme Inhibition Activities
Research on indeno imidazoles has shown that these compounds exhibit antibacterial activity against specific strains and inhibitory activities against cholinesterase enzymes, suggesting their potential in addressing microbial infections and conditions related to enzyme dysregulation (Ghalib et al., 2012).
Novel Synthesis Methods and Applications
A novel method for the synthesis of substituted imidazothiazolones was developed, demonstrating the versatility and potential applications of imidazole derivatives in medicinal chemistry and beyond. This method underscores the continuous search for efficient synthetic routes to explore the therapeutic potentials of imidazole derivatives (Kravchenko et al., 2015).
Propriétés
IUPAC Name |
4,7,8-trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-6-8-10-12-23-14(3)15(4)25-16-17(21-19(23)25)22(5)20(27)24(18(16)26)13-11-9-7-2/h6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEVOMRUDDODLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

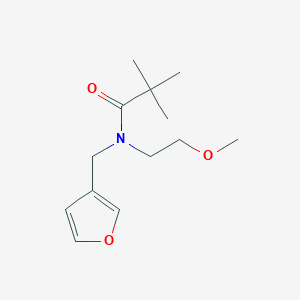
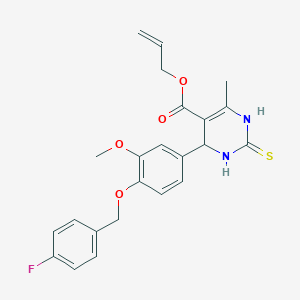
![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)
![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
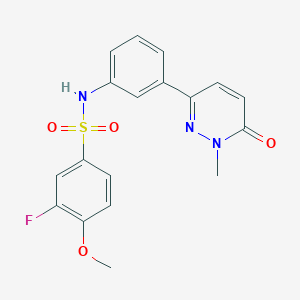
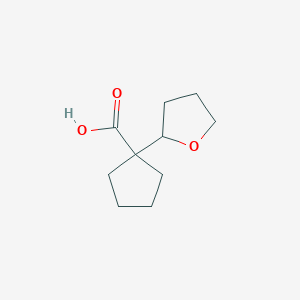
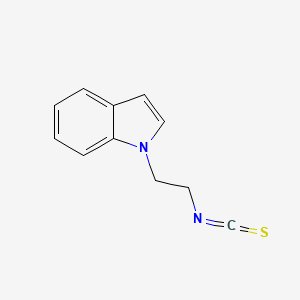
![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)
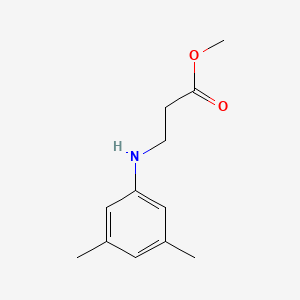

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)
